molecular formula C10H16O B14663133 Octahydro-1H-2,4-methanoinden-1-ol CAS No. 50529-94-7

Octahydro-1H-2,4-methanoinden-1-ol

Cat. No.: B14663133
CAS No.: 50529-94-7
M. Wt: 152.23 g/mol
InChI Key: VTSPOXHBHORDQT-UHFFFAOYSA-N
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Description

Octahydro-1H-2,4-methanoinden-1-ol is a bicyclic terpenoid alcohol featuring a highly strained caged framework. This compound is a key intermediate in the synthesis of phragmalin-type limonoids, natural products with notable anti-cancer, anti-inflammatory, and anti-HIV activities . Its structure comprises a fused bicyclo[4.3.1]decane system with a hydroxyl group at the 1-position and a methano bridge spanning the 2- and 4-positions (Figure 1). The stereochemistry and strain inherent to this framework make its synthesis challenging, requiring controlled conditions such as KHMDS-mediated cyclization to suppress side reactions like retro-Claisen decomposition .

Properties

CAS No.

50529-94-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

tricyclo[5.2.1.03,8]decan-2-ol

InChI

InChI=1S/C10H16O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-11H,1-5H2

InChI Key

VTSPOXHBHORDQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC2C(C1)C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-2,4-methanoinden-1-ol typically involves the hydrogenation of 1H-2,4-methanoinden-1-one. This process can be carried out using a palladium catalyst under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 atm.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form saturated hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The alcohol group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the alcohol to a chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Octahydro-1H-2,4-methanoinden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Octahydro-1H-2,4-methanoinden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol functional group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below summarizes structural analogs of octahydro-1H-2,4-methanoinden-1-ol, highlighting differences in substituents, bridge positions, and biological relevance:

Compound Name Key Structural Features Biological/Pharmacological Relevance Synthesis Method References
This compound Bicyclo[4.3.1]decane, 1-OH, 2,4-methano bridge Core structure of phragmalin-type limonoids KHMDS-mediated cyclization, X-ray confirmed
Octahydro-4,7-methano-1H-inden-5-ol Bicyclo[3.3.1]nonane, 5-OH, 4,7-methano bridge Synthetic intermediate for methanoindene derivatives Aldol/Claisen condensation from Hajos-Parrish ketol
Octahydro-1H-2,5-methanoinden-5-yl formate Bicyclo[4.3.0]nonane, formate ester at 5-position Investigated as a flavor/fragrance component Formylation of parent alcohol
(−)-Isosativene 7a-Methyl, 5-isopropyl substituents on methanoindene Sesquiterpene with plant defense roles Biosynthetic pathways
cis- and trans-Octahydro-2H-inden-2-one Hydrindanone isomers with varying stereochemistry Model compounds for stereochemical studies Hydrogenation of indenone derivatives

Key Research Findings

Stereochemical Sensitivity: The biological activity of methanoinden derivatives is highly dependent on stereochemistry. For example, racemic mixtures of phragmalin analogs show reduced efficacy compared to enantiopure forms .

Synthetic Challenges: Strain in the methanoinden framework limits conventional cyclization methods. Network analysis-guided disconnections (e.g., breaking bonds in retrosynthetic planning) improve yields .

Functionalization Potential: The hydroxyl group in this compound allows for derivatization into esters or ethers, enhancing solubility or targeting specific enzymes .

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